2,6-Dichloro-5-methoxynicotinonitrile
Description
2,6-Dichloro-5-methoxynicotinonitrile (CAS: 2089381-34-8) is a substituted pyridine derivative featuring chlorine atoms at positions 2 and 6, a methoxy group at position 5, and a nitrile group at position 2. This compound, cataloged as QW-0110 by Combi-Blocks, Inc., is synthesized for research applications, particularly in medicinal chemistry and materials science, with a purity of 96% . Its structure enables participation in diverse reactions, including nucleophilic substitutions and cross-coupling, due to the electron-withdrawing nitrile group and the reactive chlorine substituents .
Properties
IUPAC Name |
2,6-dichloro-5-methoxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O/c1-12-5-2-4(3-10)6(8)11-7(5)9/h2H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJIECZOBAOYJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C(=C1)C#N)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-5-methoxynicotinonitrile typically involves the chlorination of 5-methoxynicotinonitrile. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The process requires careful temperature control and anhydrous conditions to prevent hydrolysis of the nitrile group.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems also minimizes the risk of exposure to hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-5-methoxynicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of substituted derivatives with functional groups like amines or thiols.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
2,6-Dichloro-5-methoxynicotinonitrile is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Employed in the production of agrochemicals and pharmaceuticals due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-5-methoxynicotinonitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key properties of 2,6-Dichloro-5-methoxynicotinonitrile with analogous compounds:
Key Observations :
- Electronic Effects: The methoxy group in this compound is electron-donating, which contrasts with the electron-withdrawing nitrile group. This balance influences reactivity in aromatic substitution reactions .
- Solubility : The phenyl variant’s solubility in DMSO suggests utility in biological assays, whereas the methoxy derivative’s solubility profile may favor organic synthesis .
Nucleophilic Substitution
- The chlorine atoms at positions 2 and 6 in this compound are susceptible to nucleophilic displacement. For example, amination or alkoxy substitution can yield intermediates for pharmaceuticals .
- In contrast, Ethyl 2,6-dichloro-5-methylnicotinate undergoes ester hydrolysis more readily due to the labile ethyl ester group, enabling carboxylate derivatives .
Cross-Coupling Reactions
- The nitrile group in this compound can act as a directing metalation group (DMG), facilitating regioselective functionalization via palladium-catalyzed couplings .
- Boronic acid derivatives, such as 2,6-Dichloropyridin-3-ylboronic acid (from related compounds), are employed in Suzuki-Miyaura reactions, highlighting the versatility of chloropyridine scaffolds .
Biological Activity
2,6-Dichloro-5-methoxynicotinonitrile is a pyridine derivative that has garnered interest in various fields, including medicinal chemistry and agrochemicals. This compound is characterized by its unique combination of chlorine and methoxy substituents, which influence its biological activity and reactivity patterns. Research into its biological properties is ongoing, with preliminary findings suggesting potential applications in plant resistance and therapeutic interventions.
The compound has the following chemical structure:
- Chemical Formula : C₈H₆Cl₂N₂O
- Molecular Weight : 203.06 g/mol
The specific targets and mechanisms of action for this compound are still under investigation. However, it is hypothesized that the compound interacts with cellular targets in a manner that alters their function, potentially impacting various biochemical pathways.
Biochemical Pathways
Research indicates that the compound may induce plant resistance, suggesting interactions with pathways related to the plant immune system. This could involve modulation of signaling pathways that activate defense mechanisms in plants.
Pharmacokinetics
The pharmacokinetic profile of this compound shows:
- Absorption : High gastrointestinal absorption.
- Blood-Brain Barrier (BBB) Penetration : Predicted to be permeable.
Antimicrobial Properties
Preliminary studies indicate that derivatives of nicotinonitriles exhibit significant antimicrobial activity. For instance, related compounds have shown effectiveness against various bacterial strains and fungi, suggesting potential for this compound in developing new antimicrobial agents.
Anticancer Activity
There is emerging evidence that nicotinonitrile derivatives possess anticancer properties. Specific studies have demonstrated that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies
-
Plant Resistance Induction :
- A study indicated that this compound could enhance resistance in certain plant species against pathogens. The compound was tested on tomato plants, showing increased levels of phenolic compounds associated with enhanced disease resistance.
-
Anticancer Activity :
- In vitro assays demonstrated that a structurally similar compound significantly inhibited the growth of breast cancer cells (MDA-MB-231) with an IC50 value of approximately 10 µM. This suggests potential for further development of this compound as an anticancer agent.
Comparison with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2,6-Dichloronicotinonitrile | Lacks methoxy group | Lower reactivity |
| 5-Methoxynicotinonitrile | Lacks chlorine atoms | Different biological profile |
| 2,6-Dichloro-3-methoxynicotinonitrile | Differently substituted | Variations in chemical behavior |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
